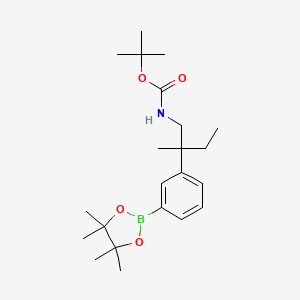
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane is an organic compound with a unique structure that includes an oxetane ring, a vinyl group, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2-methyl-2-(prop-1-yn-1-yl)oxirane with a vinylating agent can yield the desired oxetane compound. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The vinyl and alkyne groups can participate in substitution reactions, leading to the formation of new compounds with diverse functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alkenes or alkanes.
Scientific Research Applications
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, which can modify its activity and properties. For instance, the alkyne group can undergo click chemistry reactions, enabling the compound to form stable covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound shares the alkyne group but differs in the presence of a benzene ring and methoxy group.
Prop-2-yn-1-yl 4-methylbenzenesulfonate: Similar in having an alkyne group, but it includes a sulfonate ester and a benzene ring.
Uniqueness
4-Ethenyl-2-methyl-2-(prop-1-yn-1-yl)oxetane is unique due to its oxetane ring, which imparts distinct chemical reactivity and stability. The combination of vinyl and alkyne groups further enhances its versatility in various chemical transformations and applications.
Properties
CAS No. |
98888-58-5 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-ethenyl-2-methyl-2-prop-1-ynyloxetane |
InChI |
InChI=1S/C9H12O/c1-4-6-9(3)7-8(5-2)10-9/h5,8H,2,7H2,1,3H3 |
InChI Key |
UOJHZPNKPGPOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1(CC(O1)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)
![2-[(Cyclobutylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B13949926.png)
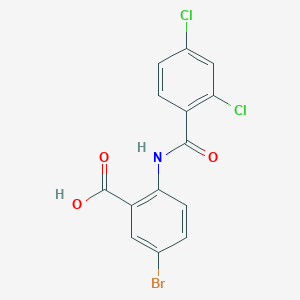
![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
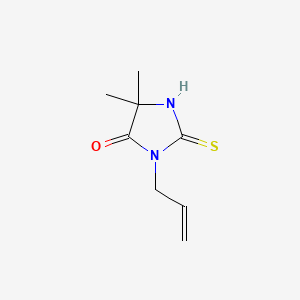
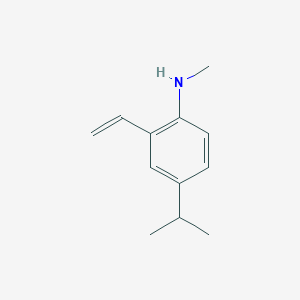
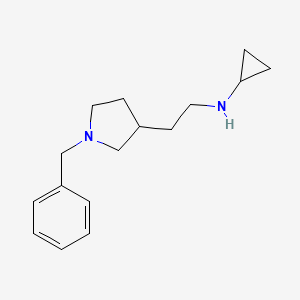
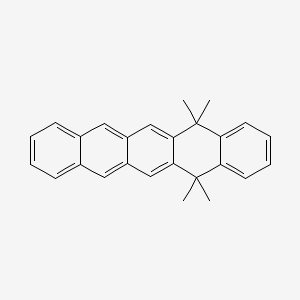
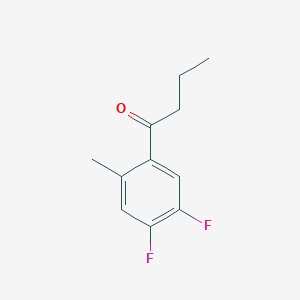
![2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13949980.png)
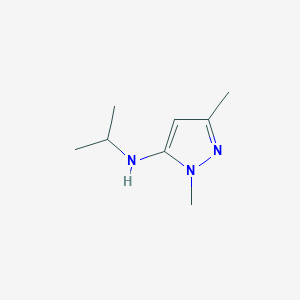
![(2-Cyclopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13949998.png)
